molecular formula C10H7LiN2O2 B6208300 lithium(1+) 2-(quinoxalin-2-yl)acetate CAS No. 2703775-05-5

lithium(1+) 2-(quinoxalin-2-yl)acetate

Cat. No.: B6208300
CAS No.: 2703775-05-5
M. Wt: 194.1 g/mol
InChI Key: LSYMKLVWYLHNOW-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(quinoxalin-2-yl)acetate is an organic lithium salt with the molecular formula C10H7LiN2O2 and a molecular weight of 194.1 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-(quinoxalin-2-yl)acetate typically involves the reaction of quinoxaline-2-carboxylic acid with lithium hydroxide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction scheme can be represented as follows:

Quinoxaline-2-carboxylic acid+LiOHLithium(1+) 2-(quinoxalin-2-yl)acetate+H2O\text{Quinoxaline-2-carboxylic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} Quinoxaline-2-carboxylic acid+LiOH→Lithium(1+) 2-(quinoxalin-2-yl)acetate+H2​O

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(quinoxalin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydrogenated quinoxaline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents such as ethanol or dichloromethane.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

Lithium(1+) 2-(quinoxalin-2-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a precursor for the synthesis of various quinoxaline derivatives, which are important in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as drugs for treating various diseases.

    Industry: this compound is used in the development of materials for electronic and optoelectronic applications.

Mechanism of Action

The mechanism of action of lithium(1+) 2-(quinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A parent compound with a similar structure, used in the synthesis of various derivatives.

    Quinazoline: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry and materials science.

Uniqueness

Lithium(1+) 2-(quinoxalin-2-yl)acetate is unique due to the presence of the lithium ion, which imparts distinct properties such as enhanced solubility and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2703775-05-5

Molecular Formula

C10H7LiN2O2

Molecular Weight

194.1 g/mol

IUPAC Name

lithium;2-quinoxalin-2-ylacetate

InChI

InChI=1S/C10H8N2O2.Li/c13-10(14)5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,6H,5H2,(H,13,14);/q;+1/p-1

InChI Key

LSYMKLVWYLHNOW-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C2C(=C1)N=CC(=N2)CC(=O)[O-]

Purity

95

Origin of Product

United States

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